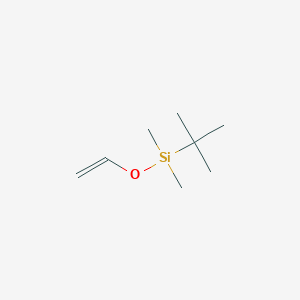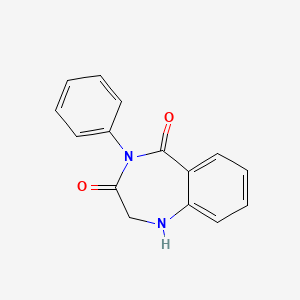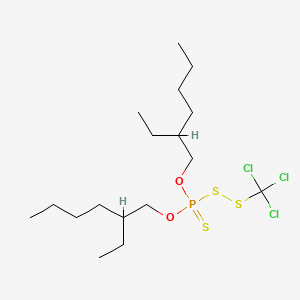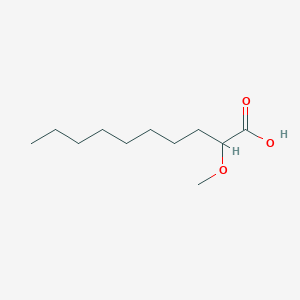
lithium;2H-thiopyran-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2H-thiopyran-2-ide typically involves the reaction of lithium with 2H-thiopyran-2-thione. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of a diester in the presence of a strong base, such as lithium diisopropylamide (LDA) . Another method involves the photochemical generation of thioaldehydes, which are then reacted with electron-rich 1,3-butadienes in thia-Diels–Alder reactions to form 3,6-dihydro-2H-thiopyrans .
Industrial Production Methods: Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as reduced reaction times and higher yields compared to traditional batch processes . This method also allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions: Lithium;2H-thiopyran-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 2H-thiopyran-2-thione . It also participates in cycloaddition reactions, such as the thia-Diels–Alder reaction, where it reacts with dienes to form cyclic products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions often involve the use of solvents such as chloroform or dichloromethane and may require specific temperatures and pressures to achieve optimal yields .
Major Products Formed: Major products formed from the reactions of this compound include 2H-thiopyran-2-thione, 3,6-dihydro-2H-thiopyrans, and various substituted thiopyrans depending on the specific reagents and conditions used .
科学的研究の応用
Lithium;2H-thiopyran-2-ide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing heterocycles . In biology, it has been studied for its potential role in redox regulation and hydrogen sulfide signaling . In medicine, it may have applications in drug development due to its unique chemical properties and ability to interact with biological molecules . In industry, it can be used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of lithium;2H-thiopyran-2-ide involves its ability to undergo redox reactions and interact with various molecular targets. For example, it can convert hydrogen sulfide to hydrogen persulfide, which plays a role in redox signaling and cellular regulation . The compound’s sulfur-containing structure allows it to participate in various biochemical pathways, making it a versatile tool in scientific research .
類似化合物との比較
Similar Compounds: Similar compounds to lithium;2H-thiopyran-2-ide include 2H-thiopyran-2-thione, 2H-pyran-2-one, and 2H-thiopyran-2-one . These compounds share the sulfur-containing heterocyclic structure but differ in their specific chemical properties and reactivity.
Uniqueness: This compound is unique due to the presence of lithium, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific redox reactions . This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
67744-19-8 |
|---|---|
分子式 |
C5H5LiS |
分子量 |
104.1 g/mol |
IUPAC名 |
lithium;2H-thiopyran-2-ide |
InChI |
InChI=1S/C5H5S.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
InChIキー |
LOPPOOUHNHZDQU-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH-]1C=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)






oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)

![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
